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Compound of Interest

Compound Name: Dichlorodiphenylmethane

Cat. No.: B138671

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dichlorodiphenylmethane, a compound of interest in organic synthesis and pharmaceutical
research. This document compiles key analytical data including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for
dichlorodiphenylmethane, providing a quantitative basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Dichlorodiphenylmethane

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Aromatic protons

7.20-7.60 Multiplet 10H
(CeH5s)

Solvent: CDCl3
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Table 2: 13C NMR Spectroscopic Data for Dichlorodiphenylmethane

Chemical Shift (8) ppm Assignment

83.4 Quaternary Carbon (C(Cl)2)
127.9 Aromatic CH

128.8 Aromatic CH

129.7 Aromatic CH

141.2 Aromatic C (ipso)

Solvent: CDCIz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Dichlorodiphenylmethane

Wavenumber (cm—2) Intensity Assignment

3060 Medium Aromatic C-H stretch
1595, 1490, 1450 Strong Aromatic C=C ring stretch
840 Strong C-Cl stretch

Aromatic C-H out-of-plane

770, 695 Strong
bend

Sample Preparation: Neat, between NaCl plates

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Dichlorodiphenylmethane
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miz Relative Intensity (%) Assighment

236 15 [M]* (with 35Cl2)

938 10 [M+2]* (with one 3>Cl and one
37Cl)

240 1.5 [M+4]* (with 37Cl2)

201 100 [M-CIJ*

165 80 [M-2CI-H]* (Benzhydryl cation)

166 20 [M-2CI1*+

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 10-20 mg of dichlorodiphenylmethane
was dissolved in about 0.7 mL of deuterated chloroform (CDCIls) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm
NMR tube.

e 1H NMR Acquisition:
o The *H NMR spectrum was recorded on a 400 MHz spectrometer.
o A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
o The spectral width was set to cover a range of -2 to 12 ppm.

e 13C NMR Acquisition:
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o The 3C NMR spectrum was recorded on the same spectrometer at a frequency of 100
MHz.

o The spectrum was acquired with proton decoupling to simplify the spectrum to single lines
for each carbon environment.

o Alarger number of scans were necessary due to the low natural abundance of the 3C
isotope.

o The spectral width was set from 0 to 200 ppm.

o Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal
at 0.00 ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat liquid dichlorodiphenylmethane was placed between
two sodium chloride (NacCl) plates to form a thin film.

o Data Acquisition:

[¢]

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

[¢]

A background spectrum of the clean NaCl plates was recorded first.

[e]

The sample spectrum was then recorded from 4000 to 600 cm~1.

o

Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio.

o Data Processing: The final spectrum was generated by taking the ratio of the sample
spectrum to the background spectrum, and the data was presented in terms of transmittance
or absorbance versus wavenumber (cm™1).

Mass Spectrometry (MS)

» Sample Introduction: A dilute solution of dichlorodiphenylmethane in a volatile organic
solvent (e.g., dichloromethane or methanol) was introduced into the mass spectrometer,
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often via a gas chromatograph (GC-MS) for separation from any impurities.

« lonization: Electron lonization (EI) was used, with the electron energy set to 70 eV.

e Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer based on
their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detector was used to record the abundance of each ion.

o Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and the
major fragment ions. The isotopic pattern for chlorine (3*Cl and 37Cl) was used to confirm the
presence of two chlorine atoms in the molecule and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of dichlorodiphenylmethane.
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Spectroscopic Analysis Workflow for Dichlorodiphenylmethane
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Caption: Workflow for the spectroscopic analysis of Dichlorodiphenylmethane.

« To cite this document: BenchChem. [Spectroscopic Profile of Dichlorodiphenylmethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138671#spectroscopic-data-nmr-ir-ms-of-
dichlorodiphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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